1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves multistep chemical reactions, including condensation, cyclocondensation, and alkylation processes. For example, a novel synthetic route for related compounds involves self-condensation of cyclohexylidenecyanothioacetamide, leading to structures like 2,3-dihydro-5,6-tetramethylenespiro(cyclohexane-2-thieno[2,3-d]pyrimidine)-4(1H)-thione, with its structure confirmed by X-ray analysis (Dyachenko et al., 2003). Other synthesis approaches involve base-catalyzed reactions leading to the formation of complex thienopyrimidine structures through cyclocondensation of specific ketones and thiourea (Pal et al., 2010).
Molecular Structure Analysis
The molecular structure of thienopyrimidines can be determined through techniques such as X-ray crystallography. These studies reveal the planarity of the fused thienopyrimidinone ring system and its dihedral angles with adjacent rings, providing insights into the molecule's stereochemistry and potential reactivity (Hu et al., 2007).
Chemical Reactions and Properties
The reactivity of thienopyrimidine derivatives can vary significantly based on their substitution patterns. For instance, the alkylation of thienopyrimidines has been studied to explore the formation of new derivatives with potential biological activity. This includes reactions that lead to the synthesis of compounds with diverse functional groups, which could impact their chemical behavior and interaction with biological targets (Dyachenko et al., 2020).
Physical Properties Analysis
The physical properties of thienopyrimidines, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography studies provide detailed information on the crystal packing, hydrogen bonding, and overall molecular arrangement, which can inform predictions about the compound's physical behavior and stability (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the compound's structure. Thienopyrimidines exhibit a range of chemical behaviors depending on their substituents, with studies exploring their potential as intermediates in the synthesis of more complex molecules and their interactions in various chemical reactions (Elneairy et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-15-14(11-13-7-4-10-23-13)16(21)19(17(22)18-15)9-8-12-5-2-1-3-6-12/h4-5,7,10-11H,1-3,6,8-9H2,(H,18,20,22)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPFRLPQKSRGL-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCN2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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